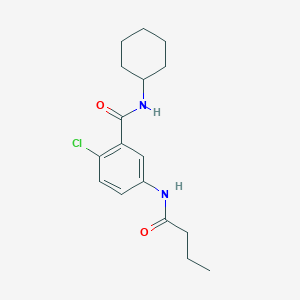![molecular formula C19H26N2O4 B354874 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid CAS No. 1014018-19-9](/img/structure/B354874.png)
2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid” is a chemical compound with the CAS Number: 1014018-19-9. Its molecular weight is 346.43 and its linear formula is C19H26N2O4 . The IUPAC name for this compound is 2-({3-[(sec-butylamino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a detailed description of the molecular structure, including the arrangement of atoms and the connectivity of bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.43 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
The chemical compound , due to its complex structure involving carbonyl and carboxylic acid functional groups, may have applications in synthesis and structural analysis within organic chemistry. For instance, studies on related compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveal the impact of various functional groups on the formation of novel organic compounds. Such research can offer insights into the synthesis routes and structural properties of similar complex molecules, potentially including 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid. These compounds' formation and analysis contribute to our understanding of chemical reactions and product conformation, which are pivotal in developing new materials and drugs (Issac & Tierney, 1996).
Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) and its derivatives demonstrate the utility of carbonyl and carboxylic acid groups in drug synthesis. LEV, as a biomass-derived chemical, plays a crucial role in synthesizing various pharmaceuticals. It showcases the importance of such functional groups in creating cost-effective and efficient drug synthesis pathways. This relevance underscores the potential applications of this compound in similar contexts, where its functional groups could be instrumental in synthesizing novel drugs or intermediates (Zhang et al., 2021).
Carbonylation Reactions in Organic Synthesis
Transition-metal-catalyzed C-H bond carbonylation reactions offer a pathway to incorporate carbonyl groups into organic molecules, highlighting the synthetic versatility of compounds containing carboxylic acids and amines. This process is significant for synthesizing acids, ketones, esters, amides, and anhydrides, indicating potential applications for compounds like this compound in complex organic synthesis and modification (Yi et al., 2015).
Chemical Fixation of CO2
The chemical fixation of CO2 into valuable chemicals is another area where compounds with complex functional groups, such as the one , may find application. By acting as intermediates or catalysts, such compounds can facilitate the conversion of CO2 into functionalized organic compounds, including azoles, which have significant pharmaceutical and industrial applications. This process represents a convergence of environmental sustainability and chemical synthesis, where the functional groups present in these compounds play critical roles (Vessally et al., 2017).
Propiedades
IUPAC Name |
2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h6-8,11-12,15-16H,3-5,9-10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLJHAIVPDONBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-bromo-N-{3-[(diethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B354920.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)